molecular formula C7H13NO3 B14425321 Ethyl 3-amino-4-methoxybut-2-enoate CAS No. 79534-96-6

Ethyl 3-amino-4-methoxybut-2-enoate

Cat. No.: B14425321
CAS No.: 79534-96-6
M. Wt: 159.18 g/mol
InChI Key: AQCPKKWRAYNGNT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methoxybut-2-enoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of butenoic acid, featuring an amino group at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from ethyl acetoacetate, reacts with an appropriate alkyl halide under basic conditions to form the desired product . Another method involves the use of Grignard reagents, where the Grignard reagent reacts with an ester to form the corresponding alcohol, which can then be converted to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Oximes and hydrazones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-methoxybut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through interactions with enzymes and receptors, leading to modulation of cellular processes .

Comparison with Similar Compounds

Ethyl 3-amino-4-methoxybut-2-enoate can be compared with similar compounds such as:

Properties

CAS No.

79534-96-6

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 3-amino-4-methoxybut-2-enoate

InChI

InChI=1S/C7H13NO3/c1-3-11-7(9)4-6(8)5-10-2/h4H,3,5,8H2,1-2H3

InChI Key

AQCPKKWRAYNGNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(COC)N

Origin of Product

United States

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